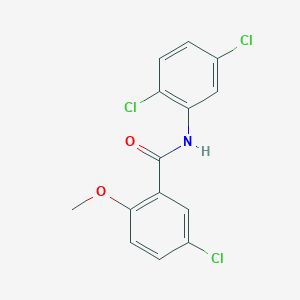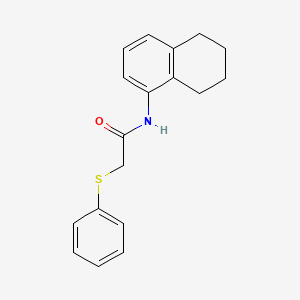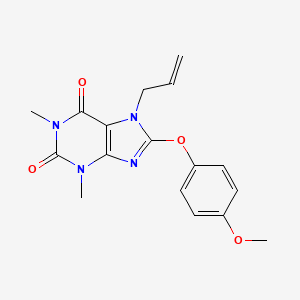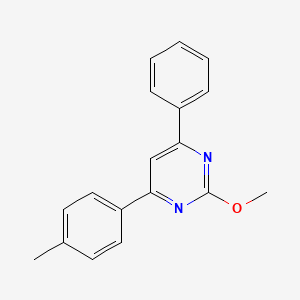![molecular formula C16H16BrN3O3 B5779282 N'-{[2-(2-bromo-4-ethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5779282.png)
N'-{[2-(2-bromo-4-ethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[2-(2-bromo-4-ethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BAY 73-6691 and is a potent and selective inhibitor of soluble guanylate cyclase (sGC).
Mécanisme D'action
The mechanism of action of N-{[2-(2-bromo-4-ethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide involves the inhibition of soluble guanylate cyclase (sGC). sGC is an enzyme that is involved in the production of cyclic guanosine monophosphate (cGMP), which is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation, platelet aggregation, and smooth muscle relaxation. By inhibiting sGC, N-{[2-(2-bromo-4-ethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide reduces the production of cGMP, leading to vasodilation and other physiological effects.
Biochemical and Physiological Effects:
N-{[2-(2-bromo-4-ethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide has been shown to have several biochemical and physiological effects. It has been shown to be a potent vasodilator, which means that it can dilate blood vessels, leading to increased blood flow. This effect has potential therapeutic applications in the treatment of cardiovascular diseases. It has also been shown to have antiplatelet effects, which means that it can reduce the aggregation of platelets, leading to a reduced risk of thrombosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-{[2-(2-bromo-4-ethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide is its potency and selectivity. It is a potent and selective inhibitor of sGC, which means that it can be used in small concentrations to achieve the desired effect. However, one of the limitations of this compound is its complex synthesis method, which makes it difficult to produce in large quantities.
Orientations Futures
There are several future directions for the research of N-{[2-(2-bromo-4-ethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide. One of the major directions is the development of new therapeutic applications for this compound. It has potential applications in the treatment of cardiovascular diseases, pulmonary hypertension, and other diseases that are associated with impaired vasodilation. Another direction is the development of new synthetic methods for the production of this compound, which can make it more accessible for scientific research. Finally, the mechanism of action of N-{[2-(2-bromo-4-ethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide can be further studied to gain a better understanding of its physiological effects and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-{[2-(2-bromo-4-ethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide is a complex process that involves several steps. The first step involves the synthesis of 2-bromo-4-ethylphenol, which is then reacted with ethyl chloroformate to form 2-(2-bromo-4-ethylphenoxy)acetyl chloride. This intermediate is then reacted with 2-pyridinecarboximidamide to form the final product.
Applications De Recherche Scientifique
N-{[2-(2-bromo-4-ethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of this compound is in the field of cardiovascular research. It has been shown to be a potent vasodilator and has potential therapeutic applications in the treatment of cardiovascular diseases.
Propriétés
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(2-bromo-4-ethylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O3/c1-2-11-6-7-14(12(17)9-11)22-10-15(21)23-20-16(18)13-5-3-4-8-19-13/h3-9H,2,10H2,1H3,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXXYOFWYXHEKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OCC(=O)ON=C(C2=CC=CC=N2)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC(=C(C=C1)OCC(=O)O/N=C(/C2=CC=CC=N2)\N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{[2-(2-bromo-4-ethylphenoxy)acetyl]oxy}pyridine-2-carboximidamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-({4-[(4-bromobenzyl)oxy]-3-ethoxybenzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5779212.png)





methanone](/img/structure/B5779267.png)


![N-ethyl-2-(2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5779296.png)
![5-phenyl-2-[4-(2-thienyl)-1,3-thiazol-2-yl]-2,4-pentadienenitrile](/img/structure/B5779314.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5779316.png)
